molecular formula C21H20N4OS B2572536 (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile CAS No. 610758-86-6

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile

Cat. No. B2572536
M. Wt: 376.48
InChI Key: DBSMXYHJIGCPKV-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Fluorescent Staining

The compound Hoechst 33258, which is structurally related to (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile, is known for its strong binding to the minor groove of double-stranded B-DNA, especially with AT-rich sequences. It is a part of the bis-benzimidazole family of minor groove binders. Due to its ability to enter cells readily, it has been widely used as a fluorescent DNA stain since the early 1970s. Applications include chromosome and nuclear staining in plant cell biology, analysis of nuclear DNA content values using flow cytometry, and the study of plant chromosomes. Additionally, Hoechst derivatives have been utilized as radioprotectors and topoisomerase inhibitors, suggesting the compound's potential in rational drug design and as a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Potential

Benzothiazole, a core component of (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile, is a versatile heterocyclic scaffold with significant pharmaceutical applications. It has been observed that benzothiazole derivatives have a wide spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being explored as potential antitumor agents. The structural simplicity of benzothiazole and its ease of synthesis offer a scope for the development of chemical libraries that could aid in new drug discovery (Kamal et al., 2015).

Role in Medicinal Chemistry

Benzothiazole derivatives, including (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile, have been identified to possess a variety of pharmacological activities. These activities range from antiviral, antimicrobial, and antiallergic to anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer. The benzothiazole scaffold is recognized as an important moiety in medicinal chemistry, with compounds containing it showing enhanced activities and less toxic effects. The versatility and the biological activities associated with benzothiazole derivatives make them a rapidly developing and interesting compound in the field of medicinal chemistry (Bhat & Belagali, 2020).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-26-18-8-6-17(7-9-18)25-12-10-24(11-13-25)15-16(14-22)21-23-19-4-2-3-5-20(19)27-21/h2-9,15H,10-13H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSMXYHJIGCPKV-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile

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